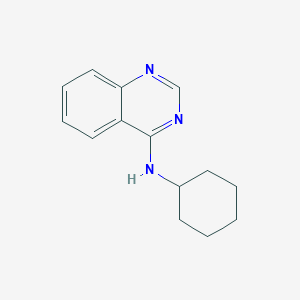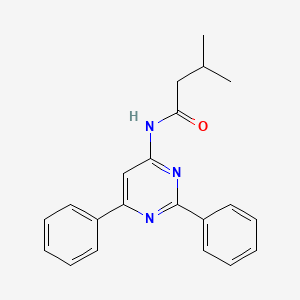
N-(2,6-DIPHENYLPYRIMIDIN-4-YL)-2-METHYLBUTANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LUF-5767 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: LUF-5767 can be synthesized through several methods. One common approach involves the reaction of lutetium oxide with hydrogen fluoride, resulting in the formation of lutetium trifluoride. The reaction conditions typically involve high temperatures and controlled environments to ensure the purity and yield of the compound .
Industrial Production Methods: In industrial settings, LUF-5767 is produced using large-scale reactors that allow for precise control of temperature, pressure, and reactant concentrations. The process often involves multiple purification steps to remove impurities and achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions: LUF-5767 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by its reactive nature and the presence of functional groups that can interact with different reagents .
Common Reagents and Conditions:
Oxidation: LUF-5767 can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lutetium oxides, while reduction can produce lutetium hydrides. Substitution reactions can result in various lutetium-containing compounds with different functional groups .
Scientific Research Applications
LUF-5767 has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Biology: LUF-5767 is employed in the study of biological processes, particularly in the development of fluorescent probes for imaging and detection.
Mechanism of Action
The mechanism of action of LUF-5767 involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated by the compound’s ability to form stable complexes with metal ions, which can influence various biochemical pathways .
Comparison with Similar Compounds
LUF-5767 can be compared with other similar compounds, such as lutetium trifluoride and lutetium chloride. While these compounds share some properties, LUF-5767 is unique in its stability and reactivity, making it more suitable for certain applications. Similar compounds include:
- Lutetium trifluoride
- Lutetium chloride
- Yttrium trifluoride
- Scandium trifluoride
LUF-5767 stands out due to its specific chemical structure and properties, which enable it to perform effectively in various scientific and industrial applications.
Properties
CAS No. |
820961-47-5 |
|---|---|
Molecular Formula |
C21H21N3O |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(2,6-diphenylpyrimidin-4-yl)-2-methylbutanamide |
InChI |
InChI=1S/C21H21N3O/c1-3-15(2)21(25)24-19-14-18(16-10-6-4-7-11-16)22-20(23-19)17-12-8-5-9-13-17/h4-15H,3H2,1-2H3,(H,22,23,24,25) |
InChI Key |
OWPSSUJQRJLQHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-nitro-2-(pyridin-2-yl)-1-(2-(pyridin-4-yl) ethyl)-1H-benzo[d]imidazole](/img/structure/B3063808.png)













